1-(4-Amino-6-bromoquinolin-3-yl)ethan-1-one
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Overview
Description
1-(4-Amino-6-bromoquinolin-3-yl)ethan-1-one is a chemical compound with the molecular formula C₁₁H₉BrN₂O and a molecular weight of 265.11 g/mol . This compound is characterized by the presence of a quinoline ring substituted with an amino group at the 4-position and a bromo group at the 6-position, along with an ethanone group at the 3-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-6-bromoquinolin-3-yl)ethan-1-one typically involves multi-step organic reactions. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and aluminum chloride (AlCl₃) as the catalyst for the acylation step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-6-bromoquinolin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the bromo group to other functional groups such as hydroxyl or amino groups.
Substitution: The bromo group can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce aminoquinolines.
Scientific Research Applications
1-(4-Amino-6-bromoquinolin-3-yl)ethan-1-one has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Amino-6-bromoquinolin-3-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication processes. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Aminoquinoline: Lacks the bromo and ethanone groups, making it less reactive in certain chemical reactions.
6-Bromoquinoline: Does not have the amino and ethanone groups, limiting its biological activity.
3-Ethanonequinoline: Missing the amino and bromo groups, affecting its overall chemical properties.
Uniqueness
1-(4-Amino-6-bromoquinolin-3-yl)ethan-1-one is unique due to the combination of functional groups that confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(4-amino-6-bromoquinolin-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-6(15)9-5-14-10-3-2-7(12)4-8(10)11(9)13/h2-5H,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPDLSBRIRORKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2C=CC(=CC2=C1N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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